

A Technical Guide to the Structural Elucidation of (S)-1-Boc-3-benzylpiperazine

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Compound of Interest	
Compound Name:	(S)-1-Boc-3-benzylpiperazine
Cat. No.:	B1593272

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-benzylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. As a derivative of the piperazine scaffold, structural and stereochemical assignment is paramount for the development of novel therapeutics.^{[1][2]} Chiral piperidines and piperazines are incorporated into molecules to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.^{[3][4]} This guide provides an in-depth, multi-disciplinary approach to the analysis of **(S)-1-Boc-3-benzylpiperazine**. We will detail the experimental techniques required for the unambiguous structure elucidation and quality assessment of **(S)-1-Boc-3-benzylpiperazine**. We will detail the causality of chemical shifts, coupling constants, and integration values observed in ¹H NMR spectra. We will also discuss the use of ¹³C NMR, IR, and Mass Spectrometry (MS) to confirm the structure. Finally, we will provide a detailed workflow for the synthesis and characterization of **(S)-1-Boc-3-benzylpiperazine**.

Introduction: The Significance of the Chiral Piperazine Core

The piperazine ring is a versatile scaffold frequently employed in drug discovery due to its ability to improve aqueous solubility and introduce two sites of chiral control within a single molecule's pharmacological properties.^{[1][5]} The introduction of a chiral center, as in **(S)-1-Boc-3-benzylpiperazine**, adds a critical three-dimensional element to the molecule that profoundly influences a drug's interaction with its biological target, often leading to significant differences in potency, selectivity, and safety between enantiomers.

The structure in question combines three key motifs:

- A Piperazine Ring: A six-membered heterocycle with two nitrogen atoms.
- A Boc Protecting Group: A tert-butoxycarbonyl group on one nitrogen (N1), which deactivates it towards many reactions, allowing for selective functionalization.
- A Chiral Benzyl Group: A benzyl substituent at the C3 position, creating a stereocenter.

Confirming the integrity of each of these components—the core structure, molecular weight, substituent placement, and absolute stereochemistry—is critical. This guide outlines the workflow for achieving this confirmation with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **(S)-1-Boc-3-benzylpiperazine**, NMR is an essential tool for structure elucidation. The data presented below are predicted based on the analysis of closely related structures.^{[7][8][9]}

¹H NMR Spectroscopy: Proton Environment Analysis

The causality behind ¹H NMR is that chemically distinct protons in a molecule resonate at different frequencies when placed in a strong magnetic field. The resulting ¹H NMR spectrum (chemical shift, coupling pattern, and integration), and integration (area under the peak) provide a detailed picture of the molecular structure.

Table 1: Predicted ¹H NMR Data for **(S)-1-Boc-3-benzylpiperazine** (in CDCl₃, 400 MHz)

Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Phenyl Protons (C ₆ H ₅)	7.20 - 7.40	Multiplet (m)	5H
Piperazine Proton (CH)	~4.10 - 4.20	Multiplet (m)	1H
Piperazine Protons (N-CH ₂)	~3.80 - 4.00	Multiplet (m)	2H
Benzyl Protons (CH ₂ -Ph)	~2.90 - 3.10	Multiplet (m)	2H
Piperazine Protons (N-CH ₂)	~2.60 - 2.80	Multiplet (m)	4H
NH Proton	~1.70 - 1.90	Broad Singlet (br s)	1H
Boc Protons (-C(CH ₃) ₃)	~1.45	Singlet (s)	9H

Experimental Protocol: ¹H NMR Acquisition

- Sample Preparation: Dissolve ~5-10 mg of **(S)-1-Boc-3-benzylpiperazine** in ~0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Acquisition: Acquire a standard proton spectrum with 16-32 scans.
- Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7 ppm).
- Analysis: Integrate all peaks and assign them based on chemical shift, multiplicity, and integration values as detailed in Table 1.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for **(S)-1-Boc-3-benzylpiperazine** (in CDCl₃, 100 MHz)

Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C=O (Boc)	~155.0	The carbonyl carbon of the Boc group.
Aromatic C (Quaternary)	~138.0	The carbon of the piperazine ring.
Aromatic CH	~129.5, ~128.8, ~126.5	Signals for the five CH groups of the piperazine ring.
C(CH ₃) ₃ (Boc)	~80.0	The quaternary carbon of the Boc group.
CH (Chiral Center)	~55.0 - 58.0	The carbon of the stereocenter.
Piperazine CH ₂	~45.0 - 50.0	Multiple signals for the two CH ₂ groups of the piperazine ring.
CH ₂ -Ph (Benzyl)	~40.0	The benzylic carbon.
C(CH ₃) ₃ (Boc)	~28.5	The three equivalent methyl carbons of the Boc group.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing orthogonal confirmation of the structure in positive ion mode is the preferred technique.

Expected Fragmentation Pattern

The analysis is designed to first identify the protonated molecular ion $[M+H]^+$ to confirm the molecular formula ($C_{16}H_{24}N_2O_2$), which has a molecular weight of 277.2. Collisional Activation Dissociation (CID) is then used to fragment the molecule, and the resulting daughter ions provide structural proof.

- Molecular Ion: A prominent peak is expected at m/z 277.4, corresponding to $[C_{16}H_{25}N_2O_2]^+$.
- Key Fragment 1 (Loss of Boc group): A fragment at m/z 177.2, resulting from the loss of the entire Boc group (100 Da). This is a very common fragmentation pattern.
- Key Fragment 2 (Tropylium Ion): A highly stable fragment at m/z 91.1, corresponding to the $[C_7H_7]^+$ tropylium ion. This is the classic signature of a piperazine ring.
- Other Fragments: Cleavage within the piperazine ring can also occur, leading to smaller amine fragments.[\[13\]](#)[\[14\]](#)

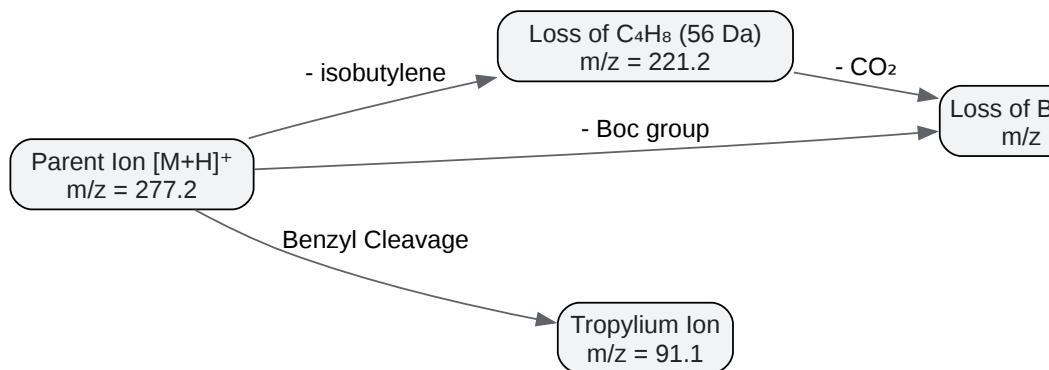
Table 3: Expected High-Resolution MS Data

Ion	Calculated m/z	Observed m/z	Assignment
$[M+H]^+$	277.1911	~277.191	Protonated Molecular Ion
$[M-Boc+H]^+$	177.1386	~177.139	Loss of Boc group
$[C_7H_7]^+$	91.0542	~91.054	Tropylium Ion

Experimental Protocol: LC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile. Further dilute to ~1-10 μ g/mL with the mobile phase.
- Chromatography (Optional but recommended):
 - Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
- Mass Spectrometry:
 - Ionization Source: Electrospray Ionization (ESI), positive mode.
 - Scan Mode: Full scan (e.g., m/z 50-500) to find the parent ion, followed by a product ion scan (MS/MS) on the parent ion at m/z 277.2 to observe fragmentation.

Visualization: Fragmentation Pathway

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Caption: Key fragmentation pathways for **(S)-1-Boc-3-benzylpiperazine** in ESI-MS.

Chiral HPLC: Confirmation of Enantiomeric Purity

While NMR and MS confirm the molecular structure, they cannot distinguish between enantiomers. Chiral HPLC is the definitive technique for verifying enantiomeric purity (or enantiomeric excess, ee) of the (S)-isomer.

Principle of Chiral Separation

The technique relies on a Chiral Stationary Phase (CSP). The CSP is a solid support that has a chiral molecule chemically bonded to its surface.^[15] As the sample is passed through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differences in the stability of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation into two distinct peaks.^{[15][16]}

Experimental Protocol: Chiral HPLC Method Development

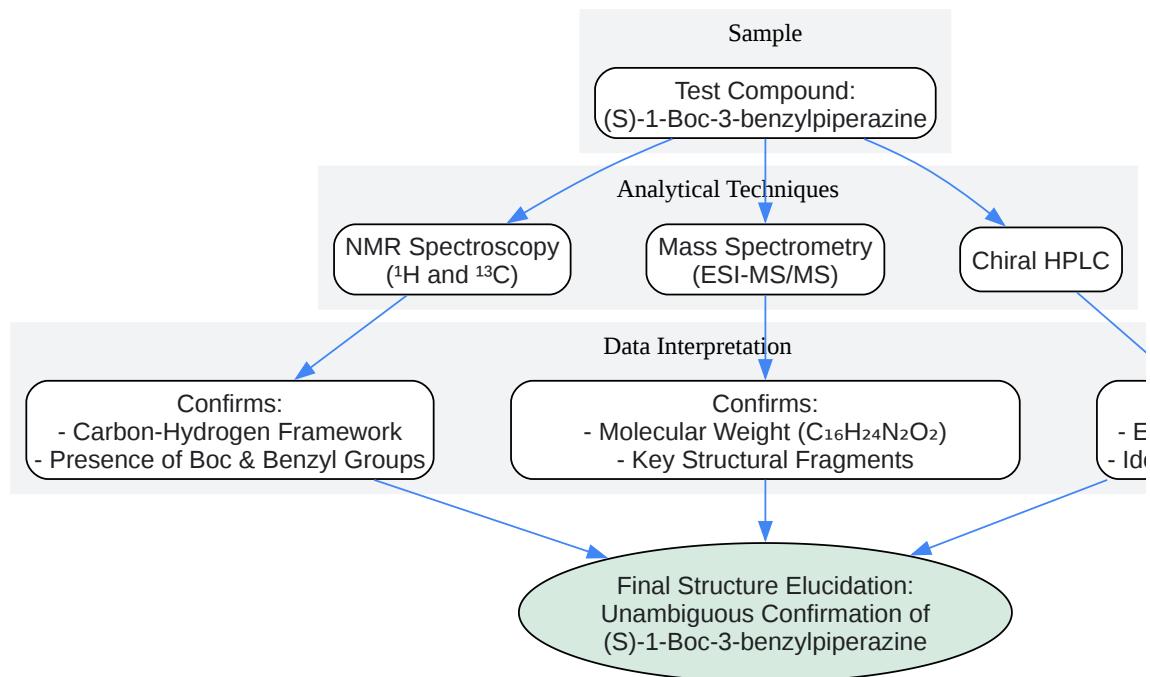
This protocol is a starting point; optimization is crucial.

- Column Selection: Choose a polysaccharide-based chiral column, which is broadly effective for many compounds. Examples include Daicel CHIRAL Cellulose/Amylose columns.
- Mobile Phase Screening:
 - Normal Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 50% hexane and 50% isopropanol.
 - Polar Organic Mode: Acetonitrile or methanol, often with a small amount of an amine or acid additive (e.g., 0.1% diethylamine) to improve peak separation.
- Instrumentation & Conditions:
 - HPLC System: Standard HPLC or UHPLC system.
 - Flow Rate: 0.5 - 1.0 mL/min.
 - Column Temperature: 25 °C (can be varied to improve separation).
 - Detection: UV detector set to a wavelength where the benzyl group absorbs, typically ~210 nm or ~254 nm.^[18]
 - Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5-1.0 mg/mL.
- Analysis:
 - Inject a small amount of a known racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.
 - Inject the sample of **(S)-1-Boc-3-benzylpiperazine**.

- A successful separation will show a single, large peak at the retention time corresponding to the (S)-enantiomer and, ideally, no detectable peak retention time for the (R)-enantiomer.
- Enantiomeric Excess (% ee) Calculation: $ee = [(S) - (R)] / [(S) + (R)] \times 100$, where [S] and [R] are the peak areas of the S and R enantiomers, respectively.

Integrated Structure Elucidation Workflow

The confirmation of **(S)-1-Boc-3-benzylpiperazine** is not a linear process but an integrated workflow where each piece of data corroborates the other.



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Caption: Integrated workflow for the complete structural analysis of **(S)-1-Boc-3-benzylpiperazine**.

Conclusion

The structural elucidation of **(S)-1-Boc-3-benzylpiperazine** is a critical exercise in quality control for drug discovery and development. It requires the integration of multiple analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton, mass spectrometry validates the molecular weight and key fragments, and chiral HPLC provides the definitive confirmation of stereochemical integrity. By following the detailed, self-validating protocols outlined in this guide, researchers can ensure the purity of this important chiral building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

- BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. BenchChem Technical Guide. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCWJ9ZVLe_PKSFnk1Mw9CIJQzNF2yhLvAlKpcn3R_rzpFZJpbpZtpITxZIshTfDvWdPsWFrjazUkhZVDk54TM-zKC2GuXSC-mBAsrfh-K7KBEAcEnlFfYLxmz7IU5jcJGXD_foaI5F4_nI1rJ57wOpBSK5H7KX49-_Nkn7yuDgCpocRk7rCv11PMbo_D6RtJl4B86tRoohyyg894OqDc0wpk2oFg==
- Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqrLjDuWZvJ3IBdBkCr_0dATqli5JzH4gTb8SaBWq251_x9Owu9EeXEk0Txn4LQxG_oQA2TcyCxaaUjnLVM84B-52cTsRddhphndoceRk7rCv11PMbo_D6RtJl4B86tRoohyyg894OqDc0wpk2oFg==
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECIw0IoM0uPcQnAGZ7d9_BZS4KtHz-Xc3M-vlG9LDU6ls9v280D_2IPv-buP6viLizUX-Zs95squAjYZVCfDZQ0iCLWXnVIEWDlnel2yVl4mFqvcJ4ATsTt32HSUcHt2iTaz7fwpWV-LZhOjy0Ff7JGjAXHhI5Gny7TxjvN0x1jPBnIBkbl
- ResearchGate. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2qcW2_jkAdldwZhSDrY1Q3jA7jqvg_meb2_5-XsX1NaOuCz_u-j-XXfcsJlhZ23YzSjXDGkjGQQv4ETBqhEVwcnaSUK2nEqnk85cRZxJpc6b2zYwhYJcTO955int-tgCQjWaJordhpWFB22FLxKwZAHMum55si8w8_rm3pHp_XxiuAK0CvGeW9cG377Bj-5BenbCzp5WO-2roLK01i="](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2qcW2_jkAdldwZhSDrY1Q3jA7jqvg_meb2_5-XsX1NaOuCz_u-j-XXfcsJlhZ23YzSjXDGkjGQQv4ETBqhEVwcnaSUK2nEqnk85cRZxJpc6b2zYwhYJcTO955int-tgCQjWaJordhpWFB22FLxKwZAHMum55si8w8_rm3pHp_XxiuAK0CvGeW9cG377Bj-5BenbCzp5WO-2roLK01i=)

- Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Conn https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtYrut-C-5Cc_1X_3uAl5GOG_jVwL0cDLvN0IBX5vy_uDmtRnZiLqgQmay1x6sOP0L9OoREflgTleUQyueczj04s6j3G12Z5VgGlmggll8KzGK0c8I6NrbTgtCmNdU-T-OoYmx8
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa5cX0MmuMqB5Kd0b5vW68xPfsNfRL3z6btjh9i9cPnvZN625vo-b13wO8gMlkB4DBqvhvEFJp2uTked9ad10cj-GzR6v4Br_xlvn6P1dB6TNxE3nnE4PRGdRM4DHNPYhBCLC5BOmBRXdOnGVyJlmQP53gxPG3GiXsxIWsYMVlwIDdMlkSjlOjsf_yID2Wus4nsjRLk5b4p3RBC4tpbLBQRUqXhTkmkwKjJBnL5UI9vQltwP7T_SVw24YBIJ30NQ==
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF54sQAZMNxvuUMEcTVRsPEaKmsWqkRaSy5MqVedhuYeuV9QJk8mibLny0E5qtZSs6uJvh08Pd8IOTke329gqS-s1dncBZIC2qlk5b4p3RBC4tpbLBQRUqXhTkmkwKjJBnL5UI9vQltwP7T_SVw24YBIJ30NQ==
- ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/LImYC3Zl5Sa5PfkjYX6ABLzHfzGmvHHITKkOlmlvJweth6YF_q_92CPg7WDv_nRr8l7k-GRMh7Igt1So_FpDxnnZwPX-WGhRie_HxK758liHs_wye
- PubChem. (n.d.). 1-Benzylpiperazine. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRAbYAxBn98wGrosz5AaWrIkFlnxA5zhOlosRfowJ52eRpl2-zj4-JRJsHKUfZUUCjME3d3VxI62CC4Jr9NQ8FP-Bb6at9t8DI8DjBOF_P3_ntNNbpwVrTELy9
- BenchChem. (2025). A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate. BenchChem https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDMKFqPrHsvUELsG47ZbdyrVd5ffcemBAO98Qpchl60f3VJlw-B0THXT_u_aQvJlc8--LD8f7TMesIRG6lufxz9Xy7kQpvPyKeYTVY2tDw5rg8vvon_xl77MI8j3b7dTJMz7QmrYJfABGmvqd70rzQxorgYDTw0RDgMkBgL5S0HKN0Ma2MlVDU2HI6uNRBFGgLU3MhjQ=
- PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Institutes of Health. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/8Kc9SNow6SR_fSnIkSjp3T5bXPdsyoHIVGv4khGnCt4gMJejCD7B2GpD5bdU6XY9yn7q69-Zt6Z4zk1xSbMukiYC1nahteLye2oEDcUyNb8ftwNGmQkvAUoh7AiDMdqPPIqQF44lhwJOxedlyWzRPtUIPdc0HUCIweY=
- Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7uk02NMQoVuwfcm4xXoVICJxGoCe5o-X3DLR58HMov4_XYF4K0leZ6TgLdxZFHOClIrrXuHCL8oOZS-Oeffp1TqKuNuXaQBQmKzoHuUNyhpilj_dGm_TQbnQceowT2LlyUpkHKnqxNTC3b-zoUB3NOu--MajdQcKwKMN
- Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUUQ_NltdyofNG3r6VmhAGw5e2a8jCuGgc3FwiCH4sqYiPk85wHUEyUTyC0fC-92F-119V0x-UI-aLKr381tlkaVOr6b6KziflW8e0mc
- ChemicalBook. (n.d.). 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/SSc97gJN8rE6kKb634ogOfGF_h4gyQfZkeEQ784z4GFZHSFa8HCR1CgsBy4teScFgawQ2LTyfys7843FMw7b3jdfQQJWv5fODScjkXrNfprMXib4
- ChemScene. (n.d.). (S)-1-Boc-3-benzyl-piperazine. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAtflwGp0NlrdkpYPIOpFg83-U4HVpefgXMLuzlRPtzJ0_4UbsmKZ1D56F3005m2Nu05_VMe2oom3s9-tj_1y8NUveNGqYIPz31NO9L-UPW47Lm0=
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4cUjSLKmQ3YWmcZCfFp0TuBZDr_6zUDPCirZtCoDQEyxJlwJaKNk4ExwHhp59n13L-neqdlKnGo4RKvFk3FI9p-bYMe0rNjotSe d5gagYqQh0CKMecmnE_dpg0duCclqH7ZHHRMn1Aq8=
- PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. National Library of Medicine https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_KjYnldnqK8tjPh2_1MEjGP4pHyC92ZG-1_B3PnH4QYqpmKMRwk_9KK_CfRpABFq0tNI3fpQNQgKMw6mhlSkJJify_xTPbDNWuDIQjH9GSw=
- MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFEXxo-XbcPaTLyWdu9KmJrQoD-JENYakYe6F6UeKX7mUJU2h39fzlp5GT5NGxg8NoAvkMaHojhdDVS7FkmPQFt3JycCKGLMH2XK7Ucv-HR7ADhNn7etTlcJUIMgHRTwLir
- BOC Sciences. (n.d.). Chiral Compounds. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6cuOigwlqdzCvEN_EF8qXCWNmDyjRFPCCPAdu_6P_5cVTgEDHsRxX3Z8cRWJmKFkyOle_LnJ0CoOeYZFZBE1WBFQ478Vd8b7yES5Re7NfETQ5lkVMI1s0ijrsE8Gf
- SWGDRUG.org. (2005). BENZYLPIPERAZINE. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeIZN2uWPC TEj4vu15m1w6pWBjBB-jnsgtA7_acWn3u72S-ncCL_9nkgc83xQkkQHx5iUOxqAYfQwOKnfe_lgh5eq8_vHFUSJB6-IVAj7NxAAIRUyugle67zKjZrf
- PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Library of Medicine https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKmsKJ8mzie2xBP6daDLEnS4OyWQWkvcA0WR5MGv3NDaSUK6efpErNpXodjbZfdQHjEgsEKv9wv-LlkjD2gEup0FCvqMGfbZoYol3m_eiXA=

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Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinfo.com [nbinfo.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. bocsci.com [bocsci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR [m.chemicalbook.com]
- 9. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]
- 10. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 14. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. solutions.bocsci.com [solutions.bocsci.com]
- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]
- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. swgdrug.org [swgdrug.org]
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